(+)-Usnic acid

Catalog No.
S580280
CAS No.
7562-61-0
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Usnic acid

CAS Number

7562-61-0

Product Name

(+)-Usnic acid

IUPAC Name

(9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1

InChI Key

WEYVVCKOOFYHRW-SFHVURJKSA-N

SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Synonyms

2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Antibacterial and Antiviral Properties

(+)-Usnic acid exhibits a broad spectrum of antibacterial activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli []. Research suggests it may be a potential therapeutic agent for diseases caused by resistant bacterial strains, such as Mycobacterium abscessus [].

(+)-Usnic acid also shows promising antiviral activity against various viruses, including influenza A virus, Epstein-Barr virus, and SARS-CoV-2 [, ]. Studies suggest it may interfere with viral replication by binding to the viral surface or inhibiting specific viral enzymes. Further research is ongoing to explore its potential as a treatment for viral infections.

Anti-inflammatory and Immunomodulatory Effects

(+)-Usnic acid possesses anti-inflammatory properties and may modulate the immune system. Studies indicate it can reduce inflammation by inhibiting the activation of specific cellular pathways involved in the inflammatory response []. Additionally, research suggests it may stimulate the immune system by activating macrophages and increasing the production of certain immune cells []. These findings warrant further investigation of (+)-Usnic acid's potential application in treating inflammatory diseases and boosting the immune system.

Challenges and Future Directions

Despite its promising biological activities, (+)-Usnic acid possesses limitations hindering its clinical application. One major challenge is its poor water solubility, limiting its bioavailability and complicating its formulation into effective drug delivery systems []. Additionally, potential toxicity concerns require further investigation to ensure its safety for human use [].

(+)-Usnic acid is a naturally occurring compound classified as a dibenzofuran derivative, with the chemical formula C18H16O7C_{18}H_{16}O_{7}. It is predominantly found in various lichen species, including those from the genera Usnea, Cladonia, and Hypotrachyna . First isolated in 1844, its structure was elucidated in the late 1930s. The compound exists in multiple forms, including its enantiomers and racemic mixtures, and is characterized by a bitter taste and yellow color .

Usnic acid is notable for its role as a secondary metabolite in lichens, believed to provide protection against UV radiation and herbivory due to its bitter flavor . It has also garnered attention for its potential biological activities, including antibacterial and antiviral properties.

  • Antimicrobial activity: (+)-Usnic acid might disrupt bacterial cell membranes or inhibit essential enzymes within the microbes [].
  • Anti-inflammatory activity: It may modulate the production of inflammatory mediators or suppress the activity of inflammatory enzymes [].
  • Antitumor activity: (+)-Usnic acid could induce cell death in cancer cells through various mechanisms, including disruption of cell cycle progression [].

The chemical reactivity of (+)-usnic acid has been extensively studied. Key reactions include:

  • Condensation with Amino Acids: The acetyl group at the 2-position of (+)-usnic acid can react with amino acids, leading to the formation of derivatives containing enamine fragments .
  • Hydrogenation: In a typical hydrogenation procedure, (+)-usnic acid can be treated with palladium on carbon in tetrahydrofuran under hydrogen atmosphere to yield various derivatives .
  • Bromination and Hydrolysis: Brominated derivatives of usnic acid can undergo hydrolysis in the presence of potassium hydroxide to generate new compounds .

These reactions illustrate the versatility of (+)-usnic acid as a precursor for synthesizing various derivatives with potential biological activities.

(+)-Usnic acid exhibits a broad spectrum of biological activities:

  • Antiviral Properties: It has shown effectiveness against viruses such as H1N1 influenza and SARS-CoV-2, where it inhibits viral replication .
  • Antibacterial Activity: The compound demonstrates significant antibacterial effects against various pathogens, making it an interesting candidate for antibiotic development .
  • Anticancer Effects: Research indicates that usnic acid can induce apoptosis in cancer cells and affect mitochondrial function, suggesting potential applications in cancer therapy .

The synthesis of (+)-usnic acid can be achieved through several methods:

  • Natural Extraction: Isolation from lichen species remains the primary method for obtaining usnic acid.
  • Chemical Synthesis: Laboratory synthesis involves complex organic reactions, including polyketide pathways where methylphloroacetophenone serves as an intermediate .
  • Modification Reactions: Various derivatives are synthesized through functional group modifications via reactions like hydrogenation and condensation with other organic molecules .

These methods highlight the compound's accessibility both from natural sources and through synthetic chemistry.

(+)-Usnic acid finds applications across several fields:

  • Pharmaceuticals: Its antibacterial and antiviral properties make it a candidate for developing new medications.
  • Cosmetics: Due to its antimicrobial activity, it is explored as an ingredient in skincare products.
  • Dietary Supplements: Despite safety concerns, it has been marketed for weight loss and metabolic enhancement .

Ongoing research aims to better understand its therapeutic potential while addressing safety issues.

Studies have investigated the interactions of (+)-usnic acid with various biological systems:

  • Cellular Mechanisms: Research has shown that it affects cell cycle regulation and apoptosis pathways in cancer cells .
  • Protein Interactions: It has been evaluated for inhibitory effects on specific enzymes relevant to disease processes, such as proteases involved in viral replication .

These interaction studies are crucial for elucidating the compound's mechanisms of action.

Several compounds share structural or functional similarities with (+)-usnic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Usnic AcidDibenzofuranAntiviral, AntibacterialFound primarily in lichens
Moronic AcidTriterpeneAnti-HIVDerived from different plant sources
ParietinAnthraquinoneAntifungalExhibits strong antifungal properties
AtranorinLichen MetaboliteAntimicrobialKnown for its anti-inflammatory effects
Gyrophoric AcidLichen MetaboliteAntimicrobialHas unique structural features not present in usnic acid

While these compounds exhibit various biological activities, (+)-usnic acid stands out due to its extensive research on antiviral properties and its specific occurrence in lichens.

The discovery of usnic acid represents a significant milestone in the early development of natural product chemistry and lichen metabolite research. Usnic acid was first isolated in 1844 by German scientist W. Knop, marking the beginning of systematic lichen chemistry investigations. The compound derives its name from the lichen genus Usnea, from which it was initially extracted, though subsequent research revealed its presence across multiple lichen taxa.

The structural elucidation of usnic acid required nearly a century of additional research following its initial isolation. The complete chemical structure was finally determined and confirmed through synthesis between 1933 and 1937 by Frank H. Curd and Alexander Robertson at the University of Liverpool. These pioneering chemists not only established the dibenzofuran structure but also developed the first synthetic routes to produce usnic acid in laboratory conditions. Their work revealed the compound's complex tricyclic structure with multiple functional groups, including acetyl and hydroxyl substituents that contribute to its biological activity.

The nomenclature of usnic acid reflects its chemical complexity, with the systematic name being 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione. The compound exists as two enantiomeric forms, designated as (+)-usnic acid and (-)-usnic acid, based on their optical rotation properties. The absolute configuration of (+)-usnic acid at the chiral 9b position has been determined through X-ray crystallographic analysis to have the R configuration.

Taxonomic Distribution in Lichenized Fungi

(+)-Usnic acid demonstrates a remarkably broad distribution across various lichen families, establishing itself as one of the most widespread secondary metabolites in lichenized fungi. The compound has been identified in numerous genera including Usnea, Cladonia, Hypotrachyna, Lecanora, Ramalina, Evernia, Parmelia, and Alectoria. This extensive taxonomic distribution suggests that the biosynthetic pathways for usnic acid production have evolved independently multiple times or represent an ancestral trait maintained across diverse lichen lineages.

Recent molecular studies have revealed that usnic acid is produced specifically within the mycobiont (fungal partner) of the lichen symbiosis, rather than by the photobiont (algal or cyanobacterial partner). Spatial distribution analyses using desorption electrospray ionization-imaging mass spectrometry (DESI-IMS) have confirmed that usnic acid accumulates primarily in the cortical regions of lichen thalli, where it forms a protective layer around the photobiont cells. This strategic positioning supports the hypothesis that usnic acid serves multiple protective functions within the lichen community.

The enantiomeric distribution of usnic acid varies significantly among different lichen species, with some taxa producing predominantly (+)-usnic acid while others synthesize mainly (-)-usnic acid. Studies of Icelandic lichen populations have revealed that Cladonia arbuscula and Ramalina siliquosa contain primarily (+)-usnic acid, while Alectoria ochroleuca and Flavocetraria nivalis produce predominantly (-)-usnic acid. The concentration of usnic acid in lichen thalli can reach impressive levels, with some species containing up to 4-8% of their dry weight as usnic acid, with the highest concentrations typically observed during late spring and early summer months.

Significance in Natural Product Chemistry

(+)-Usnic acid occupies a unique position in natural product chemistry as one of the few lichen metabolites that has achieved commercial availability and extensive pharmaceutical investigation. The compound's significance stems from several factors, including its distinctive dibenzofuran structure, potent biological activities, and potential for synthetic modification to enhance therapeutic properties.

The biosynthetic pathway of usnic acid involves polyketide synthesis through methylphloroacetophenone as a key intermediate, followed by oxidative dimerization to form the characteristic dibenzofuran core structure. Recent genomic studies have identified the specific gene cluster responsible for usnic acid biosynthesis, including methylphloroacetophenone synthase (MPAS) and methylphloroacetophenone oxidase (MPAO) enzymes. This molecular understanding has opened new possibilities for biotechnological production of usnic acid and its derivatives.

The pharmacological profile of (+)-usnic acid demonstrates remarkable versatility, with documented activities including antimicrobial, antiviral, antiprotozoal, anti-inflammatory, analgesic, and UV-protective properties. Comparative studies have consistently shown that (+)-usnic acid exhibits superior antimicrobial activity compared to its (-)-enantiomer, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for (+)-usnic acid against Streptococcus mutans have been reported as 15 µg/ml, compared to 85 µg/ml for the (-)-enantiomer.

Biological Activity(+)-Usnic Acid(-)-Usnic AcidReference
Antibacterial (S. mutans)MIC₅₀ = 15 µg/mlMIC₅₀ = 85 µg/ml
Antiviral (Influenza A)ED₅₀ = 51.7 µMED₅₀ = 14.5 µM
Cytotoxic (K562 cells)IC₅₀ = 52.8 µMIC₅₀ = 21.8 µM
Insecticidal (S. littoralis)LD₅₀ = 90.8 µmol/gLD₅₀ = 8.6 µmol/g

Despite its promising biological activities, the clinical development of (+)-usnic acid has been limited by significant safety concerns, particularly hepatotoxicity. Daily oral intake of 300-1350 mg over extended periods has been associated with severe liver damage and acute hepatic failure in multiple documented cases. These safety issues have led to regulatory warnings and market withdrawals of usnic acid-containing dietary supplements, highlighting the critical importance of dosage considerations and safety profiling in natural product development.

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

344.08960285 g/mol

Monoisotopic Mass

344.08960285 g/mol

Heavy Atom Count

25

UNII

663456969I

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Usnic acid is a furandione found uniquely in lichen that is used widely in cosmetics, deodorants, toothpaste and medicinal creams as well as some herbal products. Taken orally, usnic acid can be toxic and has been linked to instances of clinically apparent, acute liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Other CAS

97889-91-3

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Dibenzofurans, griseofulvins, dibenzopyrans and xanthones [PK1306]

Dates

Modify: 2023-08-15

Explore Compound Types